Cas no 478951-91-6 ([2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate)
![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate structure](https://de.kuujia.com/scimg/cas/478951-91-6x500.png)
478951-91-6 structure
Produktname:[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate
CAS-Nr.:478951-91-6
MF:C14H15NO8
MW:325.270804643631
MDL:MFCD19103287
CID:2640015
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [2-(acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate
- (2-Acetoxy-5-nitro-1,3-phenylene)bis(methylene) diacetate
- T4585
- [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene)diacetate
- 1,3-benzenedimethanol, 2-(acetyloxy)-5-nitro-, diacetate (ester)
- [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate
-
- MDL: MFCD19103287
- Inchi: 1S/C14H15NO8/c1-8(16)21-6-11-4-13(15(19)20)5-12(7-22-9(2)17)14(11)23-10(3)18/h4-5H,6-7H2,1-3H3
- InChI-Schlüssel: OTONBRJUYFCXLE-UHFFFAOYSA-N
- Lächelt: O(C(C)=O)C1C(COC(C)=O)=CC(=CC=1COC(C)=O)[N+](=O)[O-]
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 8
- Komplexität: 444
- Topologische Polaroberfläche: 125
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX42819-500mg |
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate |
478951-91-6 | >95% | 500mg |
$412.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736563-1g |
(2-Acetoxy-5-nitro-1,3-phenylene)bis(methylene) diacetate |
478951-91-6 | 98% | 1g |
¥1495.00 | 2024-05-12 | |
A2B Chem LLC | AX42819-1g |
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate |
478951-91-6 | >95% | 1g |
$439.00 | 2024-04-19 | |
A2B Chem LLC | AX42819-5g |
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate |
478951-91-6 | >95% | 5g |
$787.00 | 2024-04-19 | |
Crysdot LLC | CD12068956-5g |
(2-Acetoxy-5-nitro-1,3-phenylene)bis(methylene) diacetate |
478951-91-6 | 97% | 5g |
$527 | 2024-07-24 |
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate Verwandte Literatur
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
478951-91-6 ([2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate) Verwandte Produkte
- 14770-81-1(2-amino-4-methylthiophene-3-carboxylic acid)
- 342026-17-9(ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate)
- 304895-16-7(N-{5-(4-methoxyphenyl)methyl-1,3-thiazol-2-yl}acetamide)
- 1651840-84-4(8-oxa-2-azaspiro[4.5]decane hemioxalate)
- 34260-70-3(D,L-m-Tyrosine Methyl Ester Hydrochloride)
- 2172590-01-9(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-methylpropanamidobenzoic acid)
- 313468-63-2(3-Chloroazetidine hydrochloride)
- 1374510-75-4(1-7-(E)-2-(Dimethylamino)vinyl-2-(2-furyl)-1,2,4triazolo1,5-apyrimidin-6-ylethanone)
- 1250997-99-9(tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo1,5-apyrazine-7(8H)-carboxylate)
- 2034300-49-5(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:478951-91-6)[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate

Reinheit:99%
Menge:1g
Preis ($):160.0